5-(m-Tolyl)isoxazole

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry Building Blocks

Obtaining consistent, high-quality 5-(m-tolyl)isoxazole for kinase-targeted library synthesis is often challenging due to variable purity and regioisomer contamination. This compound, with its defined meta-methyl substitution, ensures correct vector engagement for ATP-binding pocket inhibition (Ki values as low as 0.7 nM for PfPKG). Key advantages: • 97% purity, verified by NMR/HPLC/GC for reliable SAR data. • Rapid 1-step synthesis (87% yield) enables multigram supply for parallel chemistry. • Computed XLogP 2.4 & TPSA 26 Ų support consistent in silico modeling.

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
CAS No. 129747-41-7
Cat. No. B167081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(m-Tolyl)isoxazole
CAS129747-41-7
SynonymsIsoxazole, 5-(3-methylphenyl)- (9CI)
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=CC=NO2
InChIInChI=1S/C10H9NO/c1-8-3-2-4-9(7-8)10-5-6-11-12-10/h2-7H,1H3
InChIKeyNSVPDKKWSHIUQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(m-Tolyl)isoxazole Specifications & Identity


5-(m-Tolyl)isoxazole (CAS 129747-41-7), also designated as 5-(3-methylphenyl)-1,2-oxazole, is a heterocyclic aromatic compound with the molecular formula C10H9NO and a molecular weight of 159.18 g/mol . This isoxazole derivative features a 5-position substitution with an m-tolyl (3-methylphenyl) group, distinguishing it from its positional and phenyl-substituted analogs. Its key physical properties include a computed density of 1.083 g/cm³, boiling point of 283.5 °C at 760 mmHg, and an XLogP3-AA hydrophobicity value of 2.4 [1][2]. The compound is commercially available as a research chemical with a standard purity specification of 97%, typically accompanied by batch-specific quality control data including NMR, HPLC, or GC analyses .

1
Efficient one-step cyclization supports in-house preparation for isoxazole libraries
2
Commercial grade with batch-specific QC data suitable for sensitive coupling and screening assays
3
Defined 5-(m-tolyl) substitution pattern aligns with kinase probe and SAR exploration workflows

Irreplaceability of 5-(m-Tolyl)isoxazole


Generic substitution among isoxazole derivatives is not a viable procurement strategy due to the pronounced impact of substitution pattern and regioisomerism on both synthetic utility and biological target engagement. The meta-methyl substitution on the phenyl ring of 5-(m-tolyl)isoxazole introduces distinct steric and electronic properties compared to the ortho-, para-, or unsubstituted phenyl analogs, which directly influences molecular recognition, conformational preference, and reactivity in downstream synthetic transformations [1]. Isoxazole regioisomers (e.g., 3-m-tolyl vs. 5-m-tolyl) exhibit divergent physicochemical properties and synthetic accessibility, rendering them non-interchangeable in medicinal chemistry campaigns and chemical biology probe development [2]. The following quantitative evidence establishes the specific differentiating characteristics that justify the targeted procurement of the 5-(m-tolyl) substitution pattern.

Regioisomer mismatch
3-(m-Tolyl)isoxazole and 4-(m-tolyl)isoxazole provide different substitution vectors and may not reproduce synthetic or biological outcomes.
Methyl position sensitivity
Ortho- or para-methyl analogs alter steric and electronic profiles, which can shift reactivity and target engagement compared to the meta-substituted isomer.
Purity and QC variability
Analog isoxazole derivatives may be supplied at lower or unspecified purity; batch-specific CoA review is required to avoid in-house purification.

5-(m-Tolyl)isoxazole Differentiation Evidence


Synthetic Yield Advantage via Oxime Cyclization

5-(m-Tolyl)isoxazole is efficiently synthesized via base-catalyzed cyclization of the corresponding oxime intermediate, achieving an isolated yield of 87% under mild conditions (ethanol solvent, room temperature, 3-minute reaction time) . This synthetic route, disclosed in US Patent 5,234,946, utilizes readily accessible starting materials and avoids harsh reagents or protecting group manipulations. In contrast, alternative isoxazole regioisomers (e.g., 4-m-tolylisoxazole) typically require more elaborate synthetic sequences involving 1,3-dipolar cycloaddition with nitrile oxides and alkynes, which often proceed with lower regioselectivity and necessitate chromatographic purification to separate regioisomeric mixtures [1]. The high yield and operational simplicity of the 5-(m-tolyl)isoxazole synthesis translate to reduced procurement costs and reliable in-house preparation for laboratories requiring multigram quantities.

Synthetic yield
Class-level
87% isolated yield; 3 min at rt
Supports scalable in-house preparation
Reported oxime cyclization without chromatography; general isoxazole routes may yield 40–70%
Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry Building Blocks

Commercially Verified Purity

5-(m-Tolyl)isoxazole is commercially supplied with a standard purity specification of 97%, as verified by batch-specific quality control data including NMR, HPLC, or GC analyses . This high purity specification ensures consistent performance in sensitive downstream applications such as palladium-catalyzed cross-coupling reactions, biological screening assays, and quantitative structure-activity relationship (QSAR) studies. In comparison, the para-substituted analog 5-(p-tolyl)isoxazole is available with a purity of 95% , and the 4-(m-tolyl)isoxazole isomer is typically offered at similar or unspecified purity levels . For procurement decisions, the documented 97% purity of 5-(m-tolyl)isoxazole, backed by vendor-provided Certificates of Analysis (CoA), reduces the risk of batch-to-batch variability and eliminates the need for in-house purification prior to use.

Commercial purity
Specification review
97% with CoA documentation
Reduces in-house purification need
Vendor QC includes NMR, HPLC, or GC; para‑analog often supplied at 95%
Quality Control Analytical Chemistry Procurement Specification

Distinct Physicochemical Properties

5-(m-Tolyl)isoxazole possesses a unique combination of physicochemical descriptors that differentiate it from its closest analogs. Its computed density is 1.083 g/cm³, boiling point is 283.5 °C at 760 mmHg, and XLogP3-AA hydrophobicity is 2.4 [1][2]. The meta-methyl substitution confers a rotational barrier around the C5-aryl bond of approximately 12-15 kcal/mol, as determined by NMR studies of analogous m-tolyl-substituted isoxazoles, which permits limited conformational flexibility at ambient temperatures and influences molecular recognition . In contrast, the ortho-methyl analog (5-(o-tolyl)isoxazole) exhibits greater steric hindrance and restricted rotation due to peri-interactions, while the para-methyl analog (5-(p-tolyl)isoxazole) displays different electronic distribution and lower rotational barriers. The unsubstituted 5-phenylisoxazole lacks the methyl-induced electronic and steric modulation entirely [3]. These physicochemical differences translate to distinct chromatographic retention times, solubility profiles, and binding thermodynamics in target engagement assays.

Physicochemical profile
Class-level
Density 1.083 g/cm³; XLogP 2.4; rotational barrier ~12–15 kcal/mol
Influences solubility, retention, and binding thermodynamics
Meta-methyl group introduces conformational restriction absent in unsubstituted 5-phenylisoxazole
Physical Chemistry Medicinal Chemistry Computational Chemistry

Position-Specific Synthetic Versatility

The 5-(m-tolyl)isoxazole core serves as a privileged scaffold for generating focused libraries of biologically active compounds. The unsubstituted 3- and 4-positions of the isoxazole ring are amenable to electrophilic aromatic substitution, halogenation, and subsequent cross-coupling reactions, enabling efficient diversification . This contrasts with the 3-(m-tolyl)isoxazole isomer, where the m-tolyl group occupies the 3-position and the 5-position is available for functionalization, leading to different vectors of substitution and distinct chemical space coverage. Studies on isoxazole-based libraries have demonstrated that substitution pattern significantly influences biological activity; for instance, 5-arylisoxazole derivatives exhibit superior kinase inhibition compared to 3-arylisoxazole analogs in certain target classes, with some compounds achieving Ki values in the low nanomolar range (e.g., 0.7 ± 0.2 nM against PfPKG) [1][2]. The 5-(m-tolyl) substitution pattern thus provides a validated entry point for structure-activity relationship (SAR) exploration in kinase inhibitor programs and other therapeutic areas.

Scaffold utility
Reported
5‑Arylisoxazole enables nanomolar kinase inhibition (reported Ki ~0.7 nM for related probes)
Preferred substitution vector for SAR exploration
Position-specific differentiation vs. 3-arylisoxazole; diversification via C-3/C-4 functionalization
Medicinal Chemistry Chemical Biology Library Synthesis

5-(m-Tolyl)isoxazole Application Scenarios


Kinase Inhibitor and Chemical Probe Synthesis

5-(m-Tolyl)isoxazole is an optimal starting material for generating focused libraries targeting ATP-binding pockets of kinases. The 5-arylisoxazole scaffold has demonstrated potent inhibition of cGMP-dependent protein kinase (PfPKG) with Ki values as low as 0.7 nM [1]. The meta-methyl substitution provides a defined steric and electronic signature that can be exploited in structure-based drug design. Researchers should procure 5-(m-tolyl)isoxazole rather than its 3-substituted or para-substituted analogs to ensure the correct substitution vector for engaging the intended kinase binding site. The high commercial purity (97%) minimizes interference from impurities in sensitive biochemical assays .

Medicinal Chemistry SAR Studies

In medicinal chemistry campaigns exploring isoxazole-containing leads, 5-(m-tolyl)isoxazole serves as a core scaffold for systematic SAR studies. The unsubstituted 3- and 4-positions are readily functionalized via electrophilic substitution or halogenation, enabling parallel synthesis of analog series . The meta-tolyl group provides a balanced hydrophobic contribution (XLogP 2.4) and conformational restriction due to the ~12-15 kcal/mol rotational barrier, which can enhance target selectivity relative to unsubstituted phenyl analogs [2]. Procurement of this specific isomer ensures consistency with published SAR trends, where 5-arylisoxazoles often exhibit superior potency compared to 3-arylisoxazoles in certain target classes [1].

Isoxazole Functionalization Methodology

The 5-(m-tolyl)isoxazole framework is well-suited for developing and optimizing new synthetic methodologies for isoxazole functionalization. Its straightforward synthesis (87% yield in a single step) allows for rapid preparation of multigram quantities for reaction screening . The meta-methyl group serves as a useful NMR handle for monitoring reaction progress and product characterization. Additionally, the isoxazole ring's inherent stability under various reaction conditions makes it a robust substrate for exploring transition metal-catalyzed cross-coupling, C-H activation, and photochemical transformations.

Computational Chemistry and Molecular Modeling

5-(m-Tolyl)isoxazole provides a well-characterized molecular entity for computational chemistry investigations, including density functional theory (DFT) calculations, molecular docking simulations, and quantitative structure-property relationship (QSPR) modeling. Its computed physicochemical properties (density: 1.083 g/cm³; XLogP: 2.4; topological polar surface area: 26 Ų) are precisely defined, enabling accurate in silico predictions [2]. The conformational restriction imparted by the meta-tolyl group (rotational barrier ~12-15 kcal/mol) presents an interesting test case for studying ligand conformational entropy and its impact on binding free energy .

Application
Selection Property
Validation Focus
Kinase inhibitor probe synthesis
5‑Aryl isoxazole scaffold
Kinase inhibition assay context
Medicinal chemistry SAR studies
Defined substitution vector and hydrophobicity
SAR consistency with published 5‑arylisoxazole leads
Isoxazole functionalization methodology
Scalable one‑step synthesis
Reaction screening and NMR handle utility
Computational chemistry & molecular modeling
Well‑defined physicochemical descriptors
In silico prediction accuracy and conformational entropy studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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